

# Physical and chemical properties of 2-Morpholinopyrimidine-4,6-diol

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## Compound of Interest

Compound Name: 2-Morpholinopyrimidine-4,6-diol

Cat. No.: B1352951

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## An In-depth Technical Guide to 2-Morpholinopyrimidine-4,6-diol

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **2-Morpholinopyrimidine-4,6-diol**. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of pyrimidine derivatives. This guide includes a summary of known physical and chemical data, detailed hypothetical experimental protocols for its synthesis and characterization, and a discussion of its potential role in key biological signaling pathways. The information is presented in a structured format, including data tables and graphical representations of pathways and workflows, to facilitate understanding and further research.

### Introduction

**2-Morpholinopyrimidine-4,6-diol**, a heterocyclic organic compound, belongs to the vast family of pyrimidine derivatives. The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including nucleic acids, vitamins, and a wide array of synthetic drugs with applications as anticancer, antimicrobial, and anti-inflammatory agents.

The incorporation of a morpholine moiety at the 2-position and hydroxyl groups at the 4- and 6-positions of the pyrimidine ring suggests that **2-Morpholinopyrimidine-4,6-diol** may possess unique chemical properties and biological activities. This guide aims to consolidate the available information on this compound and provide a foundational resource for its further investigation and potential therapeutic development.

## Physical and Chemical Properties

The physical and chemical properties of **2-Morpholinopyrimidine-4,6-diol** are summarized in the tables below. It is important to note that while some data is derived from experimental observations, other values are predicted based on computational models.

### Physical Properties

Property	Value	Source
Appearance	Off-white to light yellow solid	Supplier Data
Molecular Formula	C <sub>8</sub> H <sub>11</sub> N <sub>3</sub> O <sub>3</sub>	[1][2][3]
Molecular Weight	197.19 g/mol	[1][2][3]
Melting Point	> 300 °C (decomposes)	[4]
Boiling Point	495.6 ± 55.0 °C at 760 mmHg (Predicted)	[1]
Solubility	Soluble in polar solvents such as water and dimethyl sulfoxide (DMSO).	[4]
Density	1.56 ± 0.1 g/cm <sup>3</sup> (Predicted)	[2][5]
pKa	8.31 ± 0.10 (Predicted)	[2][5]

### Chemical Identifiers

Identifier	Value
CAS Number	24193-00-8
IUPAC Name	2-(Morpholin-4-yl)pyrimidine-4,6-diol
Canonical SMILES	<chem>C1COCCN1C2=NC(=CC(=O)N2)O</chem>
InChI	InChI=1S/C8H11N3O3/c12-6-5-7(13)10-8(9-6)11-1-3-14-4-2-11/h5H,1-4H2,(H2,9,10,12,13)

## Synthesis and Characterization

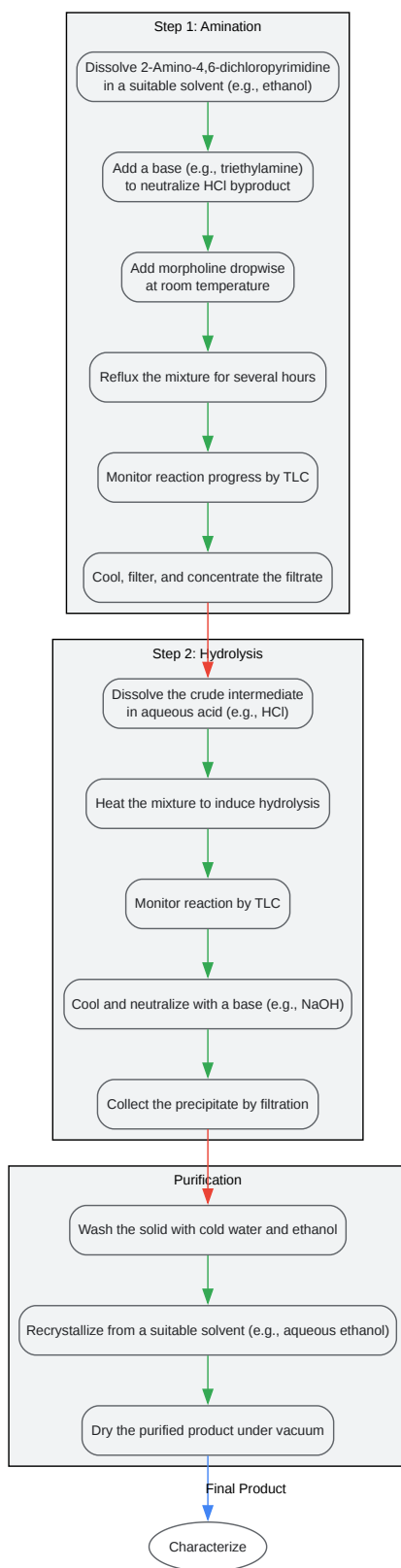
While a specific, detailed experimental protocol for the synthesis of **2-Morpholinopyrimidine-4,6-diol** is not readily available in peer-reviewed literature, a plausible synthetic route can be devised based on established pyrimidine chemistry.

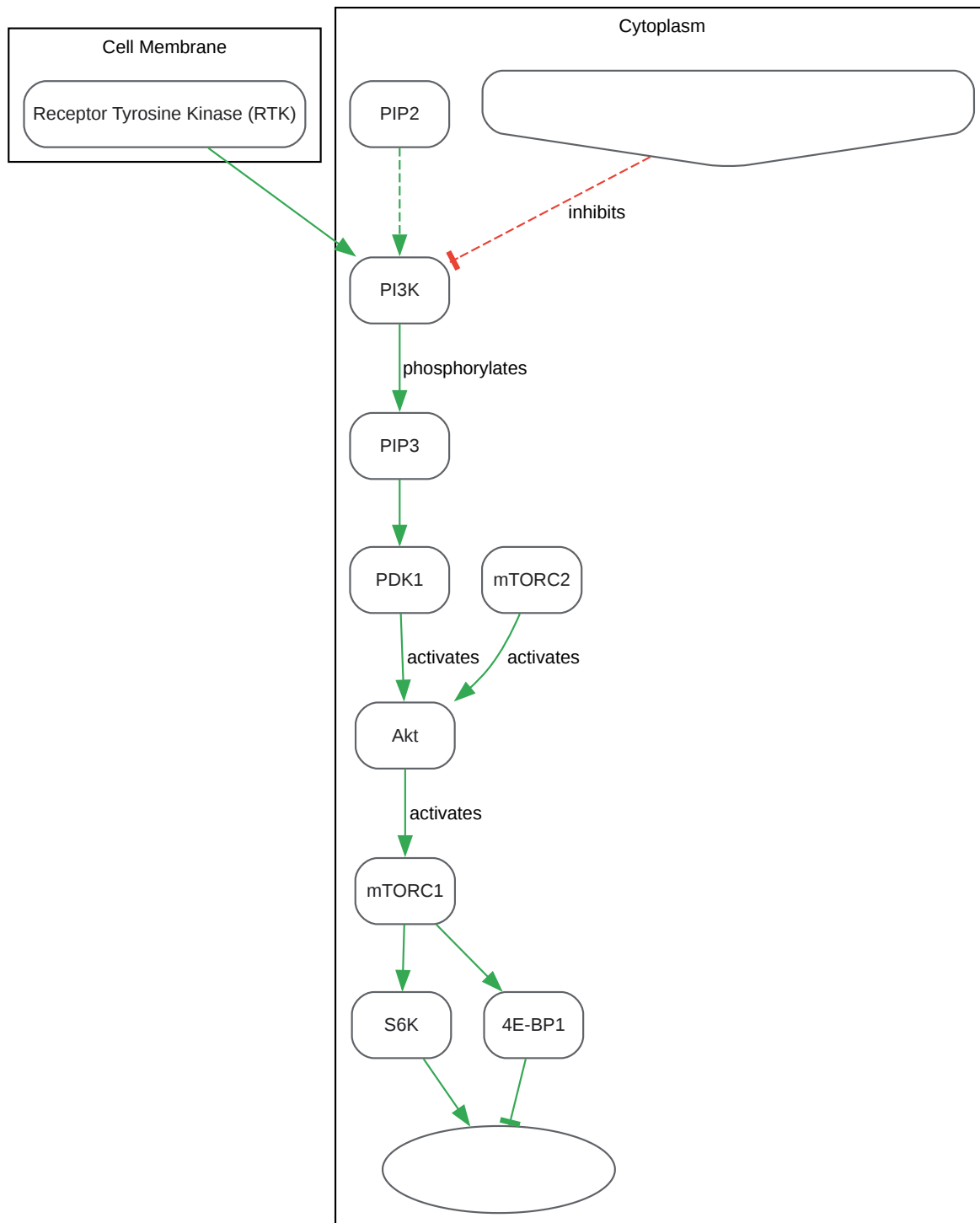
## Hypothetical Synthesis Protocol

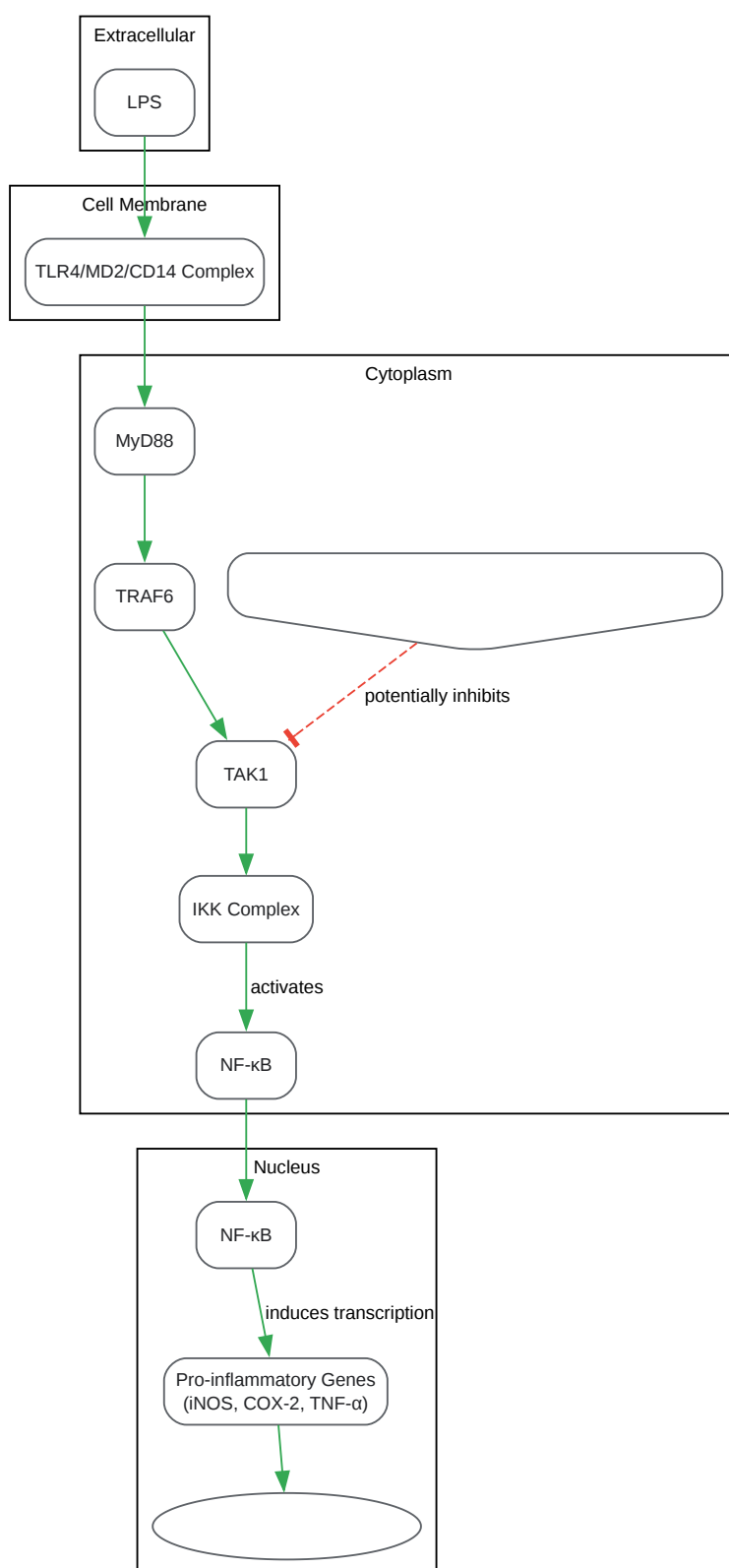
A potential synthesis route involves the nucleophilic substitution of a suitable dihalopyrimidine with morpholine, followed by hydrolysis.

Reaction Scheme:

Experimental Workflow:







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## References

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